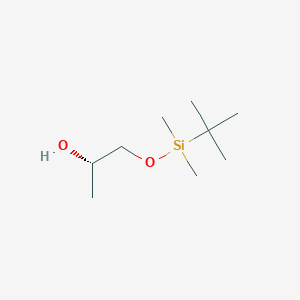
(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL
Overview
Description
(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL is a chiral compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a secondary alcohol. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups to prevent unwanted reactions during multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL typically involves the protection of (S)-propan-2-ol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
(S)-Propan-2-ol+TBDMSClBasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The secondary alcohol group in (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) in methanol are typical reagents for deprotection.
Major Products Formed
Oxidation: Formation of (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Regeneration of (S)-propan-2-ol.
Scientific Research Applications
(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL is widely used in scientific research due to its role as a protecting group in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex molecules by protecting hydroxyl groups during multi-step reactions.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The primary function of (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL is to protect hydroxyl groups during chemical reactions. The TBDMS group is stable under a variety of conditions, preventing unwanted side reactions. The deprotection mechanism involves the cleavage of the silicon-oxygen bond, typically facilitated by fluoride ions or acidic conditions, to regenerate the free hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
(S)-1-((Trimethylsilyl)oxy)propan-2-OL: Similar protecting group but with a trimethylsilyl (TMS) group instead of TBDMS.
(S)-1-((Tert-butyldiphenylsilyl)oxy)propan-2-OL: Features a tert-butyldiphenylsilyl (TBDPS) group, offering greater steric protection.
(S)-1-((Methoxymethyl)oxy)propan-2-OL: Uses a methoxymethyl (MOM) protecting group, which is more easily removed under acidic conditions.
Uniqueness
(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL is unique due to the balance it offers between stability and ease of removal. The TBDMS group provides robust protection under a wide range of conditions, making it suitable for complex synthetic routes. Its deprotection is also relatively straightforward, typically requiring mild conditions.
Properties
IUPAC Name |
(2S)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDDRAYUVSVPPR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
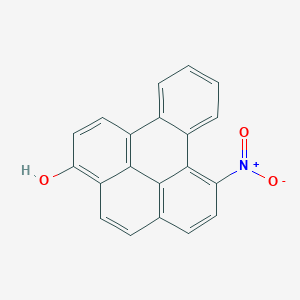
![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)
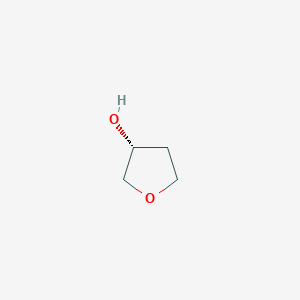




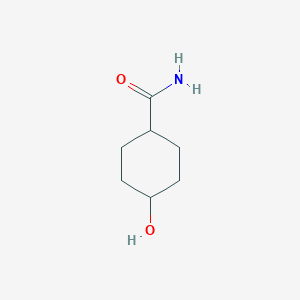
![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)

![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)
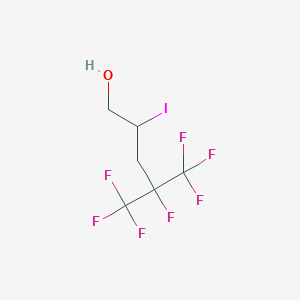

![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
